molecular formula C13H13NO2 B12521285 3-((3-Methoxyphenyl)amino)phenol

3-((3-Methoxyphenyl)amino)phenol

Cat. No.: B12521285
M. Wt: 215.25 g/mol
InChI Key: BPKLPDDFISVWLN-UHFFFAOYSA-N
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Description

3-((3-Methoxyphenyl)amino)phenol is an organic compound that belongs to the class of phenols and aromatic amines It is characterized by the presence of a hydroxyl group (-OH) attached to a benzene ring, and an amino group (-NH2) substituted with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Methoxyphenyl)amino)phenol can be achieved through several methods. One common approach involves the Ullmann reaction, where 3-methoxyphenol is used as a co-reagent and copper acts as a catalyst. The reaction proceeds through the formation of a copper-phenoxide intermediate, followed by nucleophilic aromatic substitution . Another method involves the demethylation of 3-methoxyaniline using hydrobromic acid in acetic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-((3-Methoxyphenyl)amino)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into corresponding amines.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, substituted phenols, and various amine derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-((3-Methoxyphenyl)amino)phenol involves its interaction with specific molecular targets and pathways. For example, as a tyrosinase inhibitor, the compound binds to the active site of the enzyme, preventing the oxidation of tyrosine to dihydroxyphenylalanine (DOPA) and subsequently to dopaquinone . This inhibition reduces melanin production, making it useful in cosmetic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((3-Methoxyphenyl)amino)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

3-(3-methoxyanilino)phenol

InChI

InChI=1S/C13H13NO2/c1-16-13-7-3-5-11(9-13)14-10-4-2-6-12(15)8-10/h2-9,14-15H,1H3

InChI Key

BPKLPDDFISVWLN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC2=CC(=CC=C2)O

Origin of Product

United States

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